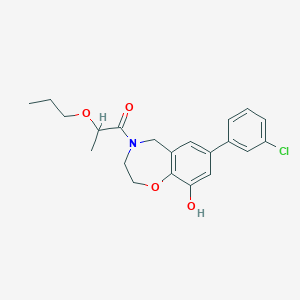
1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, also known as CFMP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is believed to exert its therapeutic effects by modulating the activity of serotonin and dopamine receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which could contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease the levels of dopamine in the brain, which could contribute to its antipsychotic effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, its ability to modulate neurotransmitter release, and its potential therapeutic properties. However, this compound also has some limitations, including its relatively low potency compared to other drugs, its potential for off-target effects, and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential use in other psychiatric disorders, and the exploration of its potential for neuroprotection. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its therapeutic effects and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a compound that has gained attention for its potential therapeutic properties as an antidepressant, anxiolytic, and antipsychotic agent. Its synthesis method has been optimized over time, and its mechanism of action involves the modulation of serotonin and dopamine receptors in the brain. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to the development of new therapies for psychiatric disorders and the elucidation of the underlying mechanisms of these disorders.
Synthesis Methods
The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-methoxybenzylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported in several scientific publications, and the purity and yield of the product have been optimized over time.
Scientific Research Applications
1-(2-chloro-4-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Several studies have shown that this compound has an affinity for serotonin and dopamine receptors in the brain, which are involved in mood regulation. This compound has also been shown to modulate the release of neurotransmitters, such as serotonin, norepinephrine, and dopamine, which could contribute to its therapeutic effects.
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-25-16-4-2-3-14(11-16)13-22-7-9-23(10-8-22)19(24)17-6-5-15(21)12-18(17)20/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHBGXTDUIMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
![4-fluoro-3-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5369687.png)
![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)

![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)

![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)